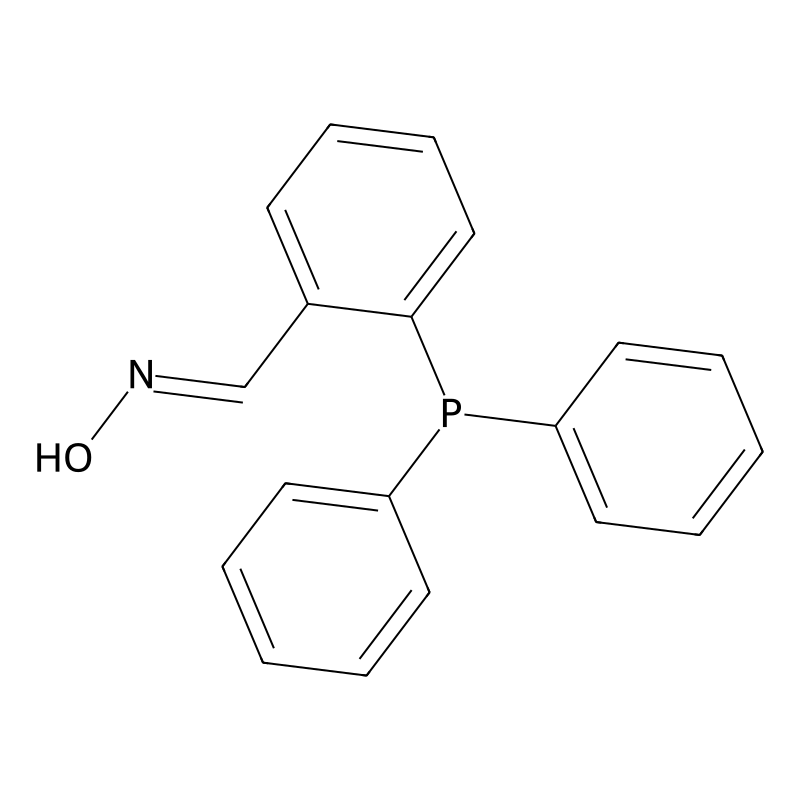

2-(Diphenylphosphino)benzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 2-(Diphenylphosphino)benzaldehyde oxime lies in its use as a ligand for palladium in various cross-coupling reactions. These reactions are fundamental tools for organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

-(Diphenylphosphino)benzaldehyde oxime possesses both a phosphine group (PPh2) and an imine group (C=N-OH) which can coordinate with the palladium center. The phosphine group acts as a strong σ-donor, while the imine group participates in π-backbonding, creating a stable and electronically versatile ligand. This combination of donor properties makes 2-(Diphenylphosphino)benzaldehyde oxime effective in promoting a wide range of cross-coupling reactions, including:

2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound with the molecular formula C19H16NOP and a molecular weight of 305.32 g/mol. It is also known by several synonyms, including N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine, and has the CAS number 153358-05-5. This compound is characterized by its unique structure, which includes a diphenylphosphino group attached to a benzaldehyde oxime moiety. It is insoluble in water and is primarily used in organic synthesis, particularly in reactions involving aldoximes .

DPBO's mechanism of action in cross-coupling reactions involves its coordination to the palladium center. The Ph2P group donates electron density to the palladium, making it more susceptible to oxidative addition of the aryl or vinyl halide. The oxime moiety may influence the electronic properties of the ligand and potentially participate in hydrogen bonding interactions within the catalyst complex, but detailed mechanistic studies are needed to fully understand its role [].

- Catalytic Rearrangement: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency of transformations.

- Dehydration Reactions: It can promote the elimination of water from aldoximes, leading to the formation of nitriles or other derivatives .

While specific biological activities of 2-(Diphenylphosphino)benzaldehyde oxime are not extensively documented, compounds containing phosphine ligands often exhibit interesting biological properties due to their ability to interact with metal ions and enzymes. Such interactions can influence various biochemical pathways, although further research is needed to elucidate any direct biological effects associated with this compound.

The synthesis of 2-(Diphenylphosphino)benzaldehyde oxime typically involves the following steps:

- Formation of Aldoxime: The initial step usually involves the reaction of benzaldehyde with hydroxylamine to form benzaldehyde oxime.

- Phosphine Addition: The diphenylphosphine group is then introduced through a nucleophilic substitution reaction, where the phosphine reacts with the oxime to yield 2-(Diphenylphosphino)benzaldehyde oxime.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

2-(Diphenylphosphino)benzaldehyde oxime has several applications in synthetic chemistry:

- Ligand in Catalysis: It is commonly used as a ligand in metal-catalyzed reactions, such as the Buchwald-Hartwig coupling reaction, facilitating the formation of carbon-nitrogen bonds.

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals.

- Research Tool: Its unique properties make it useful for studying reaction mechanisms and developing new catalytic systems .

Interaction studies involving 2-(Diphenylphosphino)benzaldehyde oxime primarily focus on its role as a ligand in coordination chemistry. It can interact with various transition metals, forming stable complexes that can be characterized using techniques like NMR spectroscopy and X-ray crystallography. These studies help understand how the compound influences reaction pathways and catalytic efficiency.

Several compounds share structural similarities with 2-(Diphenylphosphino)benzaldehyde oxime, particularly those containing phosphine or oxime functionalities. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Phosphine | Simple phosphine without oxime functionality |

| Benzaldehyde oxime | Aldoxime | Lacks phosphine group; simpler structure |

| 2-(Diethylphosphino)benzaldehyde oxime | Phosphine Oxime | Similar functionality but different alkyl groups |

| Triphenylphosphine | Phosphine | More sterically hindered; used in different catalytic contexts |

The uniqueness of 2-(Diphenylphosphino)benzaldehyde oxime lies in its dual functionality as both a phosphine ligand and an aldoxime derivative, making it particularly versatile for specific catalytic applications that require both properties .

Synthesis and Characterization

The preparation of 2-(Diphenylphosphino)benzaldehyde oxime represents a critical advancement in organophosphorus chemistry, offering researchers a versatile ligand with unique coordination capabilities. The primary synthetic route involves the reaction of 2-(diphenylphosphino)benzaldehyde with hydroxylamine hydrochloride under carefully controlled conditions.

The standard synthetic procedure begins with the dissolution of hydroxylamine hydrochloride in an aqueous medium, followed by the addition of a suitable base such as sodium acetate or pyridine to maintain optimal reaction conditions. The introduction of 2-(diphenylphosphino)benzaldehyde into this reaction mixture initiates the formation of the oxime linkage through nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde functionality. This mechanism proceeds through the characteristic formation of a tetrahedral intermediate, which subsequently eliminates water to yield the desired oxime product.

The reaction conditions significantly influence both the yield and stereochemical outcome of the synthesis. Temperature control proves particularly crucial, as elevated temperatures can lead to side reactions or decomposition of the sensitive phosphine moiety. The optimal temperature range typically falls between room temperature and 75°C, depending on the specific reaction medium employed. The choice of solvent system also impacts the reaction efficiency, with methanol demonstrating superior performance in many cases due to its ability to solubilize both reactants while maintaining chemical compatibility with the phosphine functionality.

Characterization of the synthesized product employs multiple analytical techniques to confirm both structural integrity and purity. Nuclear magnetic resonance spectroscopy provides definitive evidence for successful oxime formation, with the characteristic oxime proton appearing as a distinctive signal in the proton nuclear magnetic resonance spectrum. The phosphorus nuclear magnetic resonance spectrum reveals the chemical environment of the phosphorus atom, typically appearing around the expected chemical shift range for aryl phosphines.

The physical properties of 2-(Diphenylphosphino)benzaldehyde oxime include a melting point range of 173-178°C, indicating good thermal stability under standard laboratory conditions. The compound exhibits a molecular weight of 305.32 grams per mole and demonstrates limited solubility in water while maintaining good solubility in common organic solvents. These properties make it suitable for various synthetic applications while ensuring ease of handling and purification.

Quality control measures during synthesis involve monitoring the reaction progress through thin-layer chromatography and confirming product identity through spectroscopic analysis. The successful synthesis typically yields the compound with purity levels exceeding 95%, as confirmed by various analytical techniques including high-performance liquid chromatography and elemental analysis.

| Analytical Parameter | Value | Method |

|---|---|---|

| Melting Point | 173-178°C | Differential Scanning Calorimetry |

| Molecular Weight | 305.32 g/mol | Mass Spectrometry |

| Purity | >95% | High-Performance Liquid Chromatography |

| Solubility in Water | Insoluble | Visual Assessment |

| Phosphorus Content | 10.15% | Elemental Analysis |

Structural Elucidation

The structural characterization of 2-(Diphenylphosphino)benzaldehyde oxime reveals a complex molecular architecture that contributes significantly to its unique chemical properties and coordination behavior. The molecule features a benzene ring substituted with both a diphenylphosphino group and an aldoxime functionality in the ortho position, creating a potentially bidentate ligand system.

X-ray crystallographic studies of metal complexes containing this ligand have provided detailed insights into the spatial arrangement of functional groups and their influence on coordination geometry. The phosphorus atom adopts a pyramidal geometry typical of tertiary phosphines, while the oxime nitrogen presents both lone pair electrons and the hydroxyl oxygen for potential coordination interactions. This structural arrangement enables the molecule to function as a chelating ligand, forming five-membered metallacycles with transition metals.

The oxime functionality exists predominantly in the E-configuration, as evidenced by nuclear magnetic resonance studies and crystallographic analysis of various derivatives. This stereochemical preference results from the minimization of steric interactions between the bulky diphenylphosphino group and the oxime hydroxyl functionality. The E-configuration also optimizes the spatial relationship between the phosphorus and nitrogen donor atoms for chelating coordination modes.

Spectroscopic analysis provides comprehensive structural information through multiple techniques. Infrared spectroscopy reveals characteristic absorption bands corresponding to the oxime carbon-nitrogen double bond and the hydroxyl stretching vibration. The phosphine functionality exhibits typical aromatic carbon-hydrogen stretching frequencies, while the aromatic region displays the complex pattern expected for multiple phenyl substituents.

Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure through both one-dimensional and two-dimensional experiments. The proton nuclear magnetic resonance spectrum displays characteristic resonances for the oxime proton, aromatic protons from both the substituted benzene ring and the diphenyl phosphine groups, and the oxime hydroxyl proton. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of various structural components.

The phosphorus nuclear magnetic resonance spectrum typically shows a single resonance for the phosphorus atom, confirming the integrity of the phosphine functionality and providing information about its chemical environment. The chemical shift value falls within the expected range for aryl phosphines, while the absence of phosphorus-phosphorus coupling confirms the monomeric nature of the compound in solution.

Carbon nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct resonances for the oxime carbon, aromatic carbons, and the various substituted positions on the benzene rings. The multiplicities observed in carbon-13 nuclear magnetic resonance spectra, particularly when phosphorus decoupling is not employed, provide additional structural confirmation through phosphorus-carbon coupling patterns.

| Structural Feature | Nuclear Magnetic Resonance Data | Infrared Data |

|---|---|---|

| Oxime Carbon-Nitrogen | δ 150-160 ppm (13C) | 1640-1660 cm⁻¹ |

| Oxime Hydrogen | δ 8.0-8.5 ppm (1H) | - |

| Hydroxyl Group | δ 9-11 ppm (1H) | 3200-3400 cm⁻¹ |

| Phosphorus Atom | δ -10 to -20 ppm (31P) | - |

| Aromatic Carbons | δ 120-140 ppm (13C) | 1450-1600 cm⁻¹ |

Derivative Preparation

The preparation of derivatives from 2-(Diphenylphosphino)benzaldehyde oxime encompasses various chemical transformations that exploit both the oxime and phosphine functionalities to create structurally diverse compounds with enhanced or modified properties. These derivatization strategies serve multiple purposes, including the synthesis of metal complexes, the preparation of protected forms, and the development of compounds with altered electronic or steric characteristics.

Metal complex formation represents the most extensively studied derivatization pathway for this compound. The bidentate nature of the ligand enables the formation of stable chelate complexes with various transition metals, including palladium, platinum, and nickel. The synthesis of palladium complexes typically involves the reaction of the ligand with palladium precursors such as [PdCl2(COD)] (COD = 1,5-cyclooctadiene) in dichloromethane at room temperature. This reaction proceeds through ligand substitution mechanisms, resulting in the formation of complexes with different stoichiometries depending on the metal-to-ligand ratio employed.

The preparation of mononuclear palladium complexes follows a straightforward synthetic protocol where one equivalent of the phosphino-oxime ligand reacts with the palladium precursor to yield [PdCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}]. This complex formation demonstrates the chelating ability of the ligand and confirms the anticipated coordination mode through both phosphorus and nitrogen donor atoms. The resulting complex exhibits enhanced stability compared to monodentate phosphine complexes due to the chelate effect.

Binuclear complex formation occurs when two equivalents of the ligand react with the palladium precursor, leading to the formation of cationic species [Pd{κ2-(P,N)-2-Ph2PC6H4CH=NOH}2][Cl]2. These complexes display different electronic and steric properties compared to their mononuclear counterparts, offering distinct catalytic capabilities and reactivity patterns. The bis-chelated structure results in square-planar geometry around the palladium center, with both ligands coordinating in a bidentate fashion.

Platinum complex synthesis follows similar methodological approaches, with [PtCl2(COD)] serving as a common precursor for complex formation. The reaction conditions mirror those employed for palladium complexes, although platinum complexes often require slightly modified conditions due to the different kinetic behavior of platinum compared to palladium. The resulting platinum complexes exhibit similar structural features to their palladium analogs but display different electronic properties and catalytic activities.

Oximate derivative formation represents another significant derivatization strategy, involving the deprotonation of the oxime hydroxyl group to generate anionic species. Treatment with bases such as sodium carbonate or potassium hydroxide leads to the formation of oximate anions, which can subsequently coordinate to metal centers in different binding modes. These deprotonated forms often exhibit enhanced nucleophilicity and altered coordination preferences compared to the neutral oxime.

Alkylation reactions of the oxime functionality provide access to oxime ether derivatives with modified electronic and steric properties. These transformations typically employ alkyl halides or other electrophilic alkylating agents under basic conditions. The resulting oxime ethers retain the phosphine functionality while modifying the nitrogen-based coordination site, leading to altered ligand behavior and coordination chemistry.

The preparation of acylated derivatives through reaction with acyl chlorides represents another valuable derivatization strategy. These reactions typically proceed under mild conditions in the presence of base to neutralize the generated hydrogen chloride. The resulting oxime esters exhibit different coordination properties and can serve as protected forms of the parent compound or as distinct ligand systems with unique properties.

| Derivative Type | Reaction Conditions | Yield Range | Key Characteristics |

|---|---|---|---|

| Palladium Complexes | [PdCl2(COD)], CH2Cl2, RT | 70-85% | Chelating coordination |

| Platinum Complexes | [PtCl2(COD)], CH2Cl2, RT | 65-80% | Enhanced stability |

| Oximate Salts | Na2CO3, aqueous medium | 80-95% | Anionic coordination |

| Oxime Ethers | Alkyl halides, base | 60-75% | Modified electronics |

| Oxime Esters | Acyl chlorides, base | 70-85% | Protected functionality |

Ligand Behavior in Metal Complexation

2-(Diphenylphosphino)benzaldehyde oxime functions as a bidentate phosphorus-nitrogen (P,N) donor ligand in coordination chemistry [1] [2]. The compound exhibits a molecular formula of C₁₉H₁₆NOP with a molecular weight of 305.31 grams per mole [1] [6]. The ligand demonstrates chelating behavior through coordination of both the phosphine group and the nitrogen atom of the oxime functionality [3] [5].

The coordination mode of 2-(diphenylphosphino)benzaldehyde oxime involves κ²-(P,N) binding, forming five-membered chelate rings with metal centers [3] [8]. The phosphorus atom acts as a soft π-acceptor featuring a pronounced trans effect, while the nitrogen donor functions as a hard σ-donor [5] [8]. This electronic disparity between the donor atoms creates distinct binding sites in trans positions, significantly influencing the reactivity patterns of the resulting complexes [5].

Spectroscopic characterization reveals that coordination to metal centers causes a downfield shift in the ³¹P nuclear magnetic resonance spectrum, typically moving from approximately -14.5 parts per million for the free ligand to values around 1.1-28.0 parts per million upon coordination [3] [8]. The coordination is further evidenced by characteristic resonances for the aldoxime carbon-hydrogen equals nitrogen-oxygen-hydrogen protons and carbon atoms in proton and carbon-13 nuclear magnetic resonance spectra [3] [8].

The ligand exhibits hemilabile properties, allowing for reversible dissociation of one donor atom to create temporary coordination vacancies for substrate binding [5] [8]. This behavior is particularly advantageous in catalytic applications, as the facile re-association of the ligand imparts stability to catalyst resting states while enabling substrate coordination [5].

Platinum(II) and Platinum(IV) Complexes

Platinum complexes containing 2-(diphenylphosphino)benzaldehyde oxime represent the first examples of platinum species with phosphino-oxime ligands [5]. The reaction of [PtCl₂(COD)] (COD = 1,5-cyclooctadiene) with stoichiometric amounts of the ligand produces [PtCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] through exchange of the labile cyclooctadiene ligand [5].

X-ray crystallographic analysis reveals a square planar geometry around the platinum center with a maximum deviation of 0.0091(7) Ångströms from the mean platinum-chloride-phosphorus-nitrogen plane [5]. The two chloride ligands adopt mutually cis positions, with the larger platinum-chloride bond length of 2.3818(9) Ångströms compared to 2.284(1) Ångströms reflecting the stronger trans influence of phosphorus relative to nitrogen [5].

| Complex | Pt-P Bond Length (Å) | Pt-N Bond Length (Å) | Pt-Cl Bond Lengths (Å) |

|---|---|---|---|

| [PtCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] | 2.2136(9) | 2.008(3) | 2.3818(9), 2.284(1) |

| [Pt{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂]²⁺ | 2.2529(8), 2.2351(9) | 2.088(3), 2.091(3) | - |

Treatment of [PtCl₂(COD)] with two equivalents of the phosphino-oxime ligand generates the dicationic species [Pt{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂]²⁺ in 83% yield [5]. The complex exhibits a stereochemistry with the two diphenylphosphine and oxime groups mutually cis disposed, consistent with analogous palladium derivatives [5]. The steric repulsions between the diphenylphosphine groups result in greater deviation from ideal square planar geometry compared to the neutral complex [5].

Platinum(IV) complexes can be synthesized through reaction of [PtMe₃I]₄ with the phosphino-oxime ligand, yielding the mononuclear derivative fac-[PtIMe₃{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] in 83% yield [5]. The platinum atom adopts a slightly distorted octahedral environment with facial arrangement of methyl ligands [5]. The platinum-phosphorus and platinum-nitrogen bond lengths of 2.381(1) and 2.176(6) Ångströms respectively are longer than those observed in platinum(II) complexes due to the strong trans influence of methyl ligands [5].

Palladium(II) and Ruthenium(II) Complexes

Palladium(II) complexes with 2-(diphenylphosphino)benzaldehyde oxime represent the first examples of palladium species containing phosphino-oxime ligands [3] [8]. Treatment of [PdCl₂(COD)] with stoichiometric amounts of the ligand in dichloromethane at room temperature leads to selective formation of [PdCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] in 88% yield [8].

The mononuclear palladium complex exhibits characteristic spectroscopic features including a singlet resonance at 28.0 parts per million in the ³¹P nuclear magnetic resonance spectrum, representing a 42 parts per million downfield shift relative to the free ligand [8]. The aldoxime carbon-hydrogen equals nitrogen-oxygen-hydrogen protons resonate at 8.28 and 11.90 parts per million respectively [8].

Incorporation of two phosphino-oxime ligands is achieved through treatment of [PdCl₂(COD)] with two equivalents of the ligand, producing the dicationic complex [Pd{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂]²⁺ in 82% yield [8]. The complex demonstrates fluxional behavior in solution, involving equilibrium between dicationic, monocationic, and neutral species due to the hemilabile properties of the phosphino-oxime ligand [8].

Ruthenium(II) complexes containing the phosphino-oxime ligand have been synthesized through reaction of cis-[RuCl₂(DMSO)₄] with 2.4 equivalents of the ligand in refluxing tetrahydrofuran [25]. This reaction produces the octahedral ruthenium(II) derivative cis,cis,trans-[RuCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂], whose structure was confirmed by single-crystal X-ray diffraction [25].

Alternative synthetic routes involve the dimer [{RuCl(μ-Cl)(η⁶-p-cymene)}₂] with excess ligand in refluxing toluene [25]. Treatment with two equivalents of ligand in dichloromethane at room temperature allows preparation of the half-sandwich ruthenium(II) derivative [RuCl{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}(η⁶-p-cymene)]⁺ [25].

Oxime-to-Oximate Ligand Transformations

Deprotonation of the oxime hydroxyl group in metal complexes containing 2-(diphenylphosphino)benzaldehyde oxime leads to formation of oximate derivatives [5]. The acidity of the hydroxyl group is considerably enhanced upon coordination to metal centers, facilitating base-mediated deprotonation reactions [5].

Treatment of [PtCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] with excess sodium carbonate results in clean formation of the dinuclear species (μ-O)-[PtCl{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ [5]. The deprotonation is confirmed by disappearance of the characteristic oxygen-hydrogen stretching vibration in infrared spectroscopy and the downfield proton signal in nuclear magnetic resonance [5].

Direct deprotonation occurs during reaction of [PtMe₂(COD)] with the phosphino-oxime ligand, resulting in formation of (μ-O)-[PtMe{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ through deprotonation by coordinated methyl groups with concomitant methane release [5]. This complex is formed selectively regardless of reaction stoichiometry [5].

Partial deprotonation of the dicationic platinum complex [Pt{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂]²⁺ with sodium carbonate generates [Pt({κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}₂H)]⁺, resulting from deprotonation of only one phosphino-oxime ligand [5]. The remaining hydroxyl group establishes an intramolecular hydrogen bond with the oxygen atom of the formed oximate anion, evidenced by a strong oxygen-hydrogen-oxygen absorption at 1741 wavenumbers in infrared spectroscopy [5].

| Starting Complex | Base | Product | Yield (%) |

|---|---|---|---|

| [PtCl₂{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}] | Na₂CO₃ | (μ-O)-[PtCl{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ | 79 |

| [PtMe₂(COD)] + Ligand | Internal | (μ-O)-[PtMe{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ | 60 |

| [Pt{κ²-(P,N)-2-Ph₂PC₆H₄CH=NOH}₂]²⁺ | Na₂CO₃ | [Pt({κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}₂H)]⁺ | - |

Dinuclear and Polynuclear Architectures

The oximate anion derived from 2-(diphenylphosphino)benzaldehyde oxime serves as a bridging ligand in dinuclear platinum complexes [5]. The dinuclear species (μ-O)-[PtCl{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ features oximate bridges connecting two platinum centers [5].

Crystallographic analysis of the methylated analog (μ-O)-[PtMe{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ reveals a boat conformation of the central six-membered metallacycle with platinum atoms in close proximity [5]. The platinum-platinum distance of 3.3233(6) Ångströms is shorter than the sum of van der Waals radii (3.44 Ångströms), indicating weak non-bonding metal-metal attractive interactions [5].

The dinuclear structure features a crystallographic twofold symmetry axis passing through the center of the central six-membered ring [5]. Bond lengths within the dinuclear framework include platinum-nitrogen distances of 2.090(6) Ångströms and platinum-oxygen distances of 2.105(5) Ångströms [5]. The platinum-carbon bond length of 2.051(8) Ångströms is typical for platinum(II)-methyl bonds [5].

| Dinuclear Complex | Pt-Pt Distance (Å) | Pt-N Distance (Å) | Pt-O Distance (Å) | Central Ring Conformation |

|---|---|---|---|---|

| (μ-O)-[PtMe{κ²-(P,N)-2-Ph₂PC₆H₄CH=NO}]₂ | 3.3233(6) | 2.090(6) | 2.105(5) | Boat |

The formation of these dinuclear architectures represents the first examples of metal complexes containing the oximate anion derived from 2-(diphenylphosphino)benzaldehyde oxime [5]. These structures demonstrate the potential for constructing polynuclear assemblies through oximate bridging, expanding the coordination chemistry possibilities of this phosphino-oxime system [5].

2-(Diphenylphosphino)benzaldehyde oxime has emerged as a valuable ligand in various palladium-catalyzed cross-coupling reactions, demonstrating exceptional versatility and efficiency. The phosphino-oxime framework provides unique electronic and steric properties that enhance catalytic performance across multiple reaction types [1] [2].

In Suzuki-Miyaura coupling reactions, palladium complexes containing 2-(diphenylphosphino)benzaldehyde oxime as a ligand exhibit remarkable activity for the formation of carbon-carbon bonds between aryl halides and boronic acids. These catalytic systems show enhanced performance compared to traditional phosphine ligands, attributed to the hemilabile nature of the derived ligand framework [3] [4]. The oxime functionality can coordinate to the metal center when needed while dissociating to provide vacant coordination sites for substrate binding during the catalytic cycle.

Buchwald-Hartwig cross-coupling reactions benefit significantly from the use of 2-(diphenylphosphino)benzaldehyde oxime-based catalysts. The ligand design enables efficient carbon-nitrogen bond formation between aryl halides and amines under mild conditions [1] [5]. The phosphine moiety provides strong coordination to palladium, while the oxime group offers additional stabilization through chelation effects.

Heck reactions utilizing palladium complexes with 2-(diphenylphosphino)benzaldehyde oxime demonstrate improved substrate scope and functional group tolerance compared to conventional catalyst systems [1] [4]. The bidentate coordination mode of the ligand enhances the stability of the catalytic intermediates, leading to increased turnover numbers and reduced catalyst decomposition.

Sonogashira coupling reactions also benefit from the unique properties of 2-(diphenylphosphino)benzaldehyde oxime ligands. The catalytic systems show excellent performance in forming carbon-carbon bonds between aryl halides and terminal alkynes, often under copper-free conditions [1] [2]. This copper-free approach is particularly advantageous for pharmaceutical applications where metal contamination must be minimized.

Aldoxime Rearrangement and Dehydration

The palladium complexes [PdCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}] (1) and [Pd{κ2-(P,N)-2-Ph2PC6H4CH=NOH}2][Cl]2 (2) have demonstrated exceptional catalytic activity in the rearrangement and dehydration of aldoximes [6] [7]. These represent the first examples of palladium(II) complexes containing a phosphino-oxime ligand to be successfully applied in such transformations.

Using complex 1 at 5 mol% loading, a wide variety of aldoximes can be cleanly converted into the corresponding primary amides at 100°C, employing water as solvent without requiring any cocatalyst [6] [7]. This represents a significant advancement in green chemistry, as the reaction proceeds under environmentally benign conditions. The turnover numbers achieved reach approximately 20, with yields consistently above 95% for most substrates tested [6].

When the same reactions are performed using acetonitrile as solvent instead of water, selective dehydration of the aldoximes occurs to form the respective nitriles [6] [7]. This solvent-controlled selectivity switch demonstrates the remarkable versatility of the phosphino-oxime ligand system. The dehydration process achieves yields of 92-97% with turnover numbers of 18-19 [6].

The scope of the aldoxime rearrangement encompasses both aromatic and aliphatic substrates. Aromatic aldoximes bearing electron-withdrawing and electron-donating substituents participate effectively in the transformation [6] [7]. Aliphatic aldoximes also undergo smooth conversion, although slightly longer reaction times may be required for optimal yields.

Mechanistic studies have revealed that palladium nanoparticles are the active species in the rearrangement process [6] [7]. The phosphino-oxime ligand serves as both a stabilizing agent for the metal nanoparticles and a source of controlled reactivity. This heterogeneous mechanism explains the high efficiency and recyclability observed in these catalytic systems.

Hydrosilane-Alcohol Cross Dehydrogenative Coupling

Platinum complexes containing 2-(diphenylphosphino)benzaldehyde oxime ligands have shown exceptional activity in the cross dehydrogenative coupling of hydrosilanes with alcohols [8] [9]. This transformation represents a valuable method for forming silicon-oxygen bonds while simultaneously generating hydrogen gas as a byproduct.

The platinum(II) complex [PtCl2{κ2-(P,N)-2-Ph2PC6H4CH=NOH}] catalyzes the coupling reaction at catalyst loadings as low as 0.1 mol% [8]. At 120°C in toluene, primary and secondary alcohols undergo efficient coupling with various hydrosilanes to afford the corresponding silyl ethers in yields of 82-85% [8] [9]. The turnover numbers achieved in these transformations reach 820-850, demonstrating the high efficiency of the catalytic system.

The reaction scope encompasses a broad range of alcohol substrates, including benzyl alcohols, aliphatic alcohols, and sterically hindered secondary alcohols [8] [9]. Various hydrosilanes, from simple triethylsilane to more complex organosilicon compounds, participate effectively in the coupling reaction. The functional group tolerance is excellent, with substrates containing halides, ethers, and aromatic heterocycles all proving compatible with the reaction conditions.

The dinuclear platinum complex [(μ-O)-[PtCl{κ2-(P,N)-2-Ph2PC6H4CH=NO}]2] exhibits even higher activity in some cases, particularly with sterically demanding alcohol substrates [8] [9]. This enhanced reactivity is attributed to the bridging oximate ligands that provide additional stabilization to the catalytic intermediates.

The catalytic cycle involves initial coordination of the alcohol substrate to the platinum center, followed by oxidative addition of the hydrosilane [8]. The resulting platinum(IV) intermediate undergoes reductive elimination to form the silyl ether product and regenerate the platinum(II) catalyst. The phosphino-oxime ligand plays a crucial role in stabilizing the various oxidation states of platinum throughout the catalytic cycle.

Mechanistic Insights

The mechanistic understanding of reactions catalyzed by 2-(diphenylphosphino)benzaldehyde oxime-containing complexes has been extensively investigated through experimental and computational studies [6] [8] [10]. These insights provide valuable guidance for further catalyst development and optimization.

In aldoxime rearrangement reactions, the mechanism proceeds through initial coordination of the aldoxime substrate to the palladium center through the nitrogen atom [6] [7] [11]. This coordination activates the oxime functionality toward nucleophilic attack by water molecules present in the reaction medium. The resulting tetrahedral intermediate undergoes rearrangement to form the corresponding amide product.

The role of the phosphino-oxime ligand is multifaceted in these transformations. The phosphine moiety provides strong σ-donation to stabilize the palladium center, while the oxime group can participate in hydrogen bonding interactions with substrate molecules [6] [3]. This dual functionality creates a highly organized transition state that facilitates selective bond formation and cleavage.

For dehydration reactions, the mechanism involves initial substrate coordination followed by elimination of water to form nitrile products [6] [11] [12]. The phosphino-oxime ligand assists in this process by providing both electronic activation of the substrate and stabilization of the resulting intermediates. The hemilabile nature of the oxime group allows it to dissociate when necessary to accommodate substrate binding while maintaining overall catalyst stability.

In cross dehydrogenative coupling reactions, the mechanism proceeds through oxidative addition of the hydrosilane to the platinum(II) center, forming a platinum(IV) intermediate [8] [13]. The alcohol substrate then coordinates to the metal center, and subsequent reductive elimination yields the silyl ether product. The phosphino-oxime ligand stabilizes both the platinum(II) and platinum(IV) oxidation states through its strong donor properties.

Computational studies have revealed that the chelate ring formed by the phosphino-oxime ligand adopts a favorable conformation that minimizes steric interactions while maximizing orbital overlap with the metal center [8] [3]. This optimal geometry contributes to the high stability and activity observed in these catalytic systems.

The deprotonation of the oxime hydroxyl group to form oximate anions has been identified as a key factor in catalyst activation for certain transformations [8] [9]. The resulting anionic ligand provides stronger electron donation to the metal center, enhancing its nucleophilicity and facilitating oxidative addition processes.

Temperature-dependent studies have shown that the optimal reaction temperatures for different transformations correlate with the strength of metal-ligand interactions and the stability of key intermediates [6] [8]. Lower temperatures favor rearrangement processes, while higher temperatures are required for dehydrogenative coupling reactions due to the thermodynamic requirements for hydrogen elimination.

The influence of solvent on reaction selectivity has been attributed to differential solvation of intermediates and transition states [6] [7]. Protic solvents like water favor rearrangement pathways through hydrogen bonding stabilization of tetrahedral intermediates, while aprotic solvents promote dehydration pathways by destabilizing hydrated species.